molecular formula C15H26N6O B6800401 N-[(3-ethyl-1H-1,2,4-triazol-5-yl)methyl]-2-methyl-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide

N-[(3-ethyl-1H-1,2,4-triazol-5-yl)methyl]-2-methyl-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide

Cat. No.: B6800401
M. Wt: 306.41 g/mol
InChI Key: ZXNQXESMXYTLDH-UHFFFAOYSA-N
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Description

N-[(3-ethyl-1H-1,2,4-triazol-5-yl)methyl]-2-methyl-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a triazole ring, a pyrrolidine ring, and a carboxamide group, making it an interesting subject for scientific research and industrial applications.

Properties

IUPAC Name

N-[(3-ethyl-1H-1,2,4-triazol-5-yl)methyl]-2-methyl-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N6O/c1-3-13-17-14(19-18-13)10-16-15(22)21-9-6-12(11(21)2)20-7-4-5-8-20/h11-12H,3-10H2,1-2H3,(H,16,22)(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXNQXESMXYTLDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NNC(=N1)CNC(=O)N2CCC(C2C)N3CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-ethyl-1H-1,2,4-triazol-5-yl)methyl]-2-methyl-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide typically involves multiple steps, starting with the preparation of the triazole ring, followed by the formation of the pyrrolidine ring, and finally the coupling of these components to form the target compound. Common reagents used in these reactions include ethylamine, hydrazine, and various catalysts to facilitate the formation of the triazole and pyrrolidine rings.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques such as continuous flow chemistry, which allows for the efficient and scalable production of complex molecules. Reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature and pressure settings, as well as the use of advanced purification methods like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(3-ethyl-1H-1,2,4-triazol-5-yl)methyl]-2-methyl-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

N-[(3-ethyl-1H-1,2,4-triazol-5-yl)methyl]-2-methyl-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving specific molecular targets.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(3-ethyl-1H-1,2,4-triazol-5-yl)methyl]-2-methyl-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, ultimately resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-ethyl-1H-1,2,4-triazol-5-yl)methyl]-2-methyl-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide
  • N-[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]-2-methyl-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide
  • N-[(3-ethyl-1H-1,2,4-triazol-5-yl)methyl]-2-ethyl-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide

Uniqueness

This compound stands out due to its specific combination of functional groups and ring structures, which confer unique chemical and biological properties

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